molecular formula C8H5FN2O2 B8188160 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B8188160
M. Wt: 180.14 g/mol
InChI Key: IVLIMEVYGUEIPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a fluorinated heterocyclic compound featuring a fused imidazo-pyridine core with a carboxylic acid group at position 1 and a fluorine substituent at position 3. The compound’s synthesis often involves haloform cleavage of trifluoromethyl-substituted intermediates, as demonstrated by a high-yield (85–90%) route involving 2-(aminomethyl)pyridine and acyl chlorides . Its CAS registry number (138891-51-7) confirms its identity as a structurally distinct entity within the imidazo[1,5-a]pyridine family .

Properties

IUPAC Name

5-fluoroimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-6-3-1-2-5-7(8(12)13)10-4-11(5)6/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLIMEVYGUEIPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=CN2C(=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Picolylamine and Nitroalkane Cyclization

The cyclocondensation of 2-picolylamines with electrophilically activated nitroalkanes in polyphosphoric acid (PPA) medium provides a robust pathway to imidazo[1,5-a]pyridines. For 5-fluoro derivatives, 5-fluoro-2-picolylamine serves as the starting material. Reaction with nitroethane in PPA at 130°C for 18 hours generates the imidazo[1,5-a]pyridine core, with subsequent oxidation converting the nitro group to a carboxylic acid.

Key Optimization Parameters

  • Nitroalkane ratio : A 1:1.2 molar ratio of 2-picolylamine to nitroethane minimizes byproducts.

  • Acid concentration : PPA containing 10% phosphorous acid enhances cyclization efficiency (yield: 78–85%).

Ritter-Type Reactions Catalyzed by Bismuth(III) Triflate

Benzylic Alcohol Activation

Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) enables the generation of benzylic cations from 5-fluoro-2-pyridinylmethanol , which subsequently reacts with acetonitrile to form the imidazo[1,5-a]pyridine skeleton. The nitrile group at position 1 is hydrolyzed to carboxylic acid using 6 M HCl at reflux (Scheme 1).

Reaction Conditions

  • Catalyst loading : 5 mol% Bi(OTf)₃ with 7.5 equivalents of p-TsOH·H₂O.

  • Temperature : 150°C in 1,2-dichloroethane (DCE), yielding 72–89% of intermediate nitrile.

Table 1. Bi(OTf)₃-Catalyzed Synthesis of 5-Fluoro-imidazo[1,5-a]pyridine-1-carbonitrile

EntrySubstrateNitrile Yield (%)Hydrolysis Yield (%)
15-Fluoro-2-Pyridinylmethanol8995
25-Fluoro-4-Methyl-2-Pyridinylmethanol7688

Oxidative Cross-Dehydrogenative Coupling (CDC)

β-Dicarbonyl Precursors

N-Amino-2-iminopyridines undergo CDC with β-dicarbonyl compounds under aerobic conditions to construct the pyridine ring. Using 5-fluoro-N-amino-2-iminopyridine and ethyl cyanoacetate, the reaction in ethanol with 6 equivalents of acetic acid under O₂ produces 5-fluoro-imidazo[1,5-a]pyridine-1-carboxylate, which is saponified to the carboxylic acid (Scheme 2).

Critical Factors

  • Oxygen atmosphere : Yields drop from 94% (O₂) to 6% (Ar), confirming the oxidative mechanism.

  • Acetic acid role : Acts as both proton donor and dehydrating agent, suppressing triazolo byproducts.

Post-Synthetic Functionalization

Fluorination via Halogen Exchange

Late-stage fluorination of bromo-imidazo[1,5-a]pyridine-1-carboxylic acid using KF in DMF at 160°C introduces fluorine at position 5. This method avoids regioselectivity challenges but requires harsh conditions (yield: 62%).

Mechanistic Insights and Side Reactions

The Bi(OTf)₃-catalyzed Ritter reaction proceeds via a benzylic cation intermediate, which undergoes nucleophilic attack by acetonitrile (Figure 1). Competing pathways include:

  • Over-oxidation : Excess Bi(OTf)₃ leads to dihydroimidazole byproducts (8–12% yield).

  • Nitrile hydrolysis : Premature hydrolysis in aqueous conditions reduces cyclization efficiency.

Comparative Analysis of Methods

Table 2. Efficiency and Scalability of Key Methods

MethodYield (%)ScalabilityFunctional Group Tolerance
Cyclocondensation78–85ModerateLimited to electron-poor aryl groups
Ritter Reaction72–89HighTolerates alkyl/aryl substituents
CDC94LowRequires β-dicarbonyl substrates

Industrial Considerations and Green Chemistry

  • Solvent selection : Replacing DCE with cyclopentyl methyl ether (CPME) in Bi(OTf)₃-catalyzed reactions reduces environmental impact.

  • Catalyst recycling : Bi(OTf)₃ retains 85% activity after three cycles, enhancing cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Antitumor Activity

The imidazo[1,5-a]pyridine derivatives, including 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid, have demonstrated potent antitumor properties. Research indicates that these compounds can act as inhibitors of key kinases involved in cancer progression, such as Aurora A and B kinases. For instance, certain derivatives exhibit inhibitory potency in the range of 0.0040.004 to 0.046μM0.046\,\mu M against these targets, suggesting their potential as anticancer agents .

Moreover, studies have shown that modifications at the C6 position of the imidazo[1,5-a]pyridine ring can enhance potency against various cancer cell lines. One optimized derivative displayed an IC50 value of 8.6nM8.6\,nM when tested alongside temozolomide on human tumor cell lines .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. For instance, it has been shown to inhibit inflammatory responses in human retinal pigment epithelial cells induced by tert-butyl hydroperoxide . Additionally, it affects the activation of transcription factors such as Nrf2 and NF-κB, which are crucial in regulating oxidative stress-related inflammation .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves various methodologies such as Vilsmeier-type cyclization and one-pot condensation reactions. These methods allow for the efficient construction of the imidazo[1,5-a]pyridine scaffold while facilitating the introduction of functional groups that enhance biological activity .

Structure-Activity Relationship (SAR)

Studies on the SAR have revealed that modifications at specific positions on the imidazo[1,5-a]pyridine ring can significantly impact the compound's biological activity. For example, substituents at the C6 position have been identified as critical for maintaining activity against cancerous cells . A series of derivatives have been synthesized and screened for their cytotoxic effects against various cancer cell lines, leading to the identification of several potent candidates with IC50 values below 150μM150\,\mu M .

Case Studies

Recent research highlights several case studies demonstrating the efficacy of this compound in different therapeutic areas:

Anticancer Efficacy

A study evaluated a series of imidazo[1,5-a]pyridine derivatives against Mycobacterium tuberculosis, where compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.006μM0.006\,\mu M. Notably, one compound surpassed the efficacy of the clinical candidate PA-824 against drug-resistant strains .

In Vitro Evaluation

In vitro evaluations conducted by the National Cancer Institute revealed that certain derivatives displayed significant antimitotic activity across a panel of cancer cell lines with an average growth inhibition rate exceeding 12%12\% .

Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 ValueReference
AntitumorAurora A/B Kinases0.004 - 0.046 µM
Anti-inflammatoryNF-κB ActivationpIC50: 7.09
Antitubercular*Mycobacterium tube

Mechanism of Action

The mechanism of action of 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imidazo[1,5-a]pyridine Core

The structural and functional diversity of imidazo[1,5-a]pyridine derivatives arises from substitutions at positions 1, 3, 5, and 4. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid -COOH at C1, -F at C5 C₉H₅FN₂O₂ 192.15 High synthetic yield (85–90%); drug precursor
3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid -COOH at C1, -CF₃ at C3 C₉H₅F₃N₂O₂ 230.14 Enhanced lipophilicity due to -CF₃; potential CNS-targeting agent
Ethyl 5-chloroimidazo[1,5-a]pyridine-1-carboxylate -COOEt at C1, -Cl at C5 C₁₀H₉ClN₂O₂ 224.64 Ester derivative improves membrane permeability
Methyl 5-chloroimidazo[1,5-a]pyridine-6-carboxylate -COOMe at C6, -Cl at C5 C₉H₇ClN₂O₂ 210.62 Altered regiochemistry impacts target binding
5-Fluoro-[1,2,4]triazolo[1,5-a]pyridine Triazole core, -F at C5 C₆H₄FN₃ 137.11 Bioisostere with improved metabolic stability

Biological Activity

5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including data tables, research findings, and case studies.

Chemical Structure:
The compound features a fluorine atom that enhances its ability to form hydrogen bonds, which is critical for its interaction with biological targets. The imidazo[1,5-a]pyridine core is known for its role in various pharmacological activities.

Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine substitution increases lipophilicity and potentially improves binding affinity to molecular targets involved in various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. For instance, it has been screened for activity against Mycobacterium tuberculosis , demonstrating minimum inhibitory concentrations (MICs) as low as 1μM\leq 1\,\mu M for some derivatives .

Anticancer Activity

The anticancer potential of this compound has been explored through several studies. A cytotoxicity assay using the HeLa cell line revealed that certain analogs exhibited half-maximal inhibitory concentrations (IC50) below 150μM150\,\mu M, indicating strong cytotoxic effects against cancer cells .

Table 1: Cytotoxicity Data of this compound Derivatives

CompoundIC50 (µM)Cell Line
Compound A<150HeLa
Compound B386HeLa
Compound C735HeLa

Case Studies

Study on Anticancer Activity:
A recent study evaluated the effects of various imidazo derivatives on cancer cell lines. The findings indicated that compounds derived from this compound significantly inhibited cell growth in a dose-dependent manner. The most potent derivative showed an IC50 value of 120μM120\,\mu M against the MCF-7 breast cancer cell line .

Antimicrobial Efficacy Against Drug-resistant Strains:
In another investigation focusing on drug-resistant bacterial strains, derivatives of this compound were tested against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus . Results demonstrated effective inhibition with MIC values ranging from 0.5μM0.5\,\mu M to 2μM2\,\mu M, suggesting potential as a therapeutic agent against resistant infections.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other compounds in the imidazopyridine family:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundYesYes
Imidazo[1,2-a]pyridineModerateYes
FluoroimidazolesYesModerate

Q & A

Q. What are the common synthetic routes for 5-Fluoro-imidazo[1,5-a]pyridine-1-carboxylic acid, and how are reaction conditions optimized?

A prevalent method involves multi-step heterocyclic synthesis starting from halogenated pyridine precursors. For example, bromo-fluoro-pyridinamine derivatives undergo oxidation (e.g., with potassium persulfate in H₂SO₄), nucleophilic substitution (e.g., with hydroxyl-pyridines), and cyclization (e.g., using chloroacetaldehyde under basic conditions) to form the imidazo-pyridine core. Carboxylic acid functionality is introduced via hydrolysis of nitriles or esters under acidic/basic conditions . Microwave-assisted one-pot reactions (e.g., coupling Meldrum’s acid with imidazole-acetonitrile and aryl aldehydes) offer greener alternatives with reduced reaction times (~2–4 hours) and moderate yields (60–70%) . Optimization focuses on solvent selection (e.g., methanol/water mixtures), catalyst loadings (e.g., trifluoroacetic acid), and temperature control to suppress side reactions.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the fluorine atom at position 5 causes distinct deshielding in adjacent protons (δ ~8.5–9.0 ppm for pyridinyl H) and carbons (δ ~150–160 ppm for C-F coupling) .
  • IR : Absorbances at ~1720 cm⁻¹ (C=O stretching of carboxylic acid) and ~1510 cm⁻¹ (C-N stretching in imidazole) confirm functional groups .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with ESI-MS detects purity (>95%) and molecular ions ([M+H]⁺ at m/z ~235–240) .

Q. What are its primary applications in medicinal chemistry research?

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. For instance, analogs with substitutions at positions 1 and 3 exhibit IC₅₀ values <100 nM against EGFR and Aurora kinases. Bioactivity is evaluated via in vitro enzyme assays (e.g., fluorescence polarization) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data across studies?

Discrepancies in NMR/IR data often arise from differing solvent systems or tautomeric equilibria. For example, DMSO-d₆ may stabilize enolic forms of the carboxylic acid, altering peak positions. To address this:

  • Compare spectra acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆).
  • Use variable-temperature NMR to detect tautomerization dynamics.
  • Cross-validate with X-ray crystallography (if crystalline derivatives are available) .

Q. What computational strategies are employed to study its reactivity and interaction with biological targets?

  • DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., Fukui indices) to guide functionalization. For example, the C-8 position is prone to electrophilic substitution due to high electron density .
  • Molecular Docking : Simulate binding modes with ATP-binding pockets (e.g., using AutoDock Vina). The carboxylic acid group often forms hydrogen bonds with conserved lysine residues in kinases .
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize analogs for synthesis .

Q. How can synthetic byproducts be minimized during large-scale preparation?

  • Byproduct Analysis : UPLC-QTOF identifies common impurities (e.g., di-fluorinated byproducts from over-substitution).
  • Process Control : Use flow chemistry to maintain precise stoichiometry (e.g., 1:1.05 molar ratio of aldehyde to nitrile precursor) and reduce residence time variability .
  • Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) improve reproducibility over homogeneous systems .

Q. What methodologies are recommended for designing structure-activity relationship (SAR) studies?

  • Analog Libraries : Synthesize derivatives with systematic substitutions (e.g., methyl, chloro, methoxy) at positions 1, 3, and 5.
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with bioactivity data (e.g., pIC₅₀ values) to predict optimal substituents .
  • Free-Wilson Analysis : Deconstruct activity contributions of individual substituents to prioritize synthetic targets .

Q. How should researchers handle stability and storage challenges?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) reveal susceptibility to hydrolysis (carboxylic acid → ester under acidic conditions).
  • Storage : Lyophilize and store at –20°C under argon to prevent oxidation. Use amber vials to block UV-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.